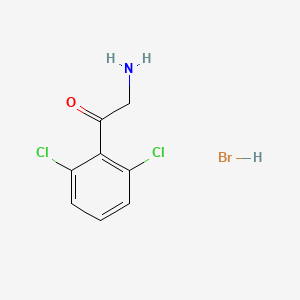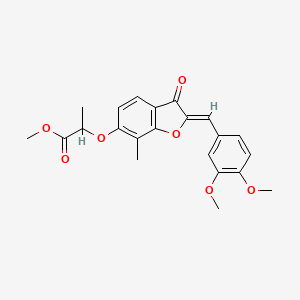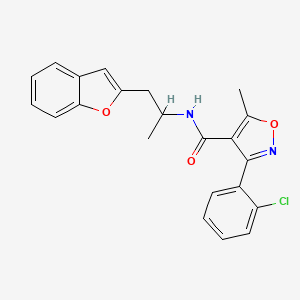
1-Butyne, 4,4-diethoxy-
概要
説明
1-Butyne is an organic compound with the formula CH3CH2C≡CH. It is a terminal alkyne and a colorless, easily ignited gas . 4,4-Dimethoxy-2-butanone, which has a similar structure to the compound you’re asking about, is a ketone and is used in the preparation of various organic compounds .
Synthesis Analysis
1-Butyne can be produced via several methods. A common laboratory method for the synthesis of 1-Butyne is the dehydrohalogenation of 1,2-dibromoethane with a strong base like sodium amide (NaNH2) .Molecular Structure Analysis
The molecular structure of 1-Butyne consists of a triple bond between two carbon atoms, which leads to sp hybridization, resulting in a linear geometry for the molecule .Chemical Reactions Analysis
1-Butyne is a versatile molecule that can participate in various types of reactions due to the presence of its triple bond. Some of the notable reactions include addition reactions, like hydration, halogenation, hydrogenation, and hydrohalogenation .Physical And Chemical Properties Analysis
1-Butyne is a colorless gas at room temperature and normal atmospheric pressure. It has a slightly sweet odor and is easily ignited. Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius .科学的研究の応用
1. Neuropharmacological Studies
Studies on compounds structurally related to "1-Butyne, 4,4-diethoxy-" have contributed to our understanding of neuropharmacology. For instance, tremorine, 1,4-dipyrrolidino-2-butyne, has been studied for its effects on tremor, hypothermia, analgesia, and intestinal motility in mice. Such studies have been pivotal in understanding the mechanisms of action of anti-Parkinsonism drugs and their effects on central nervous system functions (Keranen, Zaratzian, & Coleman, 1961).
2. Antioxidant Properties and Cancer Research
Compounds similar to "1-Butyne, 4,4-diethoxy-" have been studied for their antioxidant properties and their potential role in inhibiting carcinogenesis. For instance, studies on ethoxyquin have revealed its marked inhibitory effect on hepatic tumorigenesis induced by chemical carcinogens in rats. This is believed to be due to its properties of scavenging active oxygen and free radicals (Rao, Lalwani, Watanabe, & Reddy, 1984).
3. Metabolic and Toxicological Research
Structurally related compounds have been used to study metabolic pathways and toxicological effects. For instance, studies on the metabolic changes in blood and liver of dairy cows during feed restriction or administration of 1,3-butanediol have contributed to our understanding of metabolic responses to nutritional stress and potential implications for livestock management (Drackley, Veenhuizen, Richard, & Young, 1991).
4. Immunological and Autoimmune Studies
Research on polyacetylenic compounds and butanol fractions from certain plants, structurally related to "1-Butyne, 4,4-diethoxy-", has shown their potential in modulating the differentiation of helper T cells and preventing autoimmune diseases like diabetes. This has significant implications for understanding immune regulation and developing therapeutic strategies for autoimmune conditions (Chang et al., 2004).
5. Pharmacology and Drug Development
Studies on modified forms of common pharmaceuticals, like Phospho-ibuprofen, a derivative of ibuprofen with a structure related to "1-Butyne, 4,4-diethoxy-", have shown promising results in inhibiting the growth of cancer cells. This kind of research is critical in drug development and understanding the pharmacological and metabolic pathways of novel therapeutic agents (Xie et al., 2011).
作用機序
Target of Action
This compound is a derivative of 1-Butyne , which is a simple alkyne and is not known to have specific biological targets
Mode of Action
As a derivative of 1-Butyne , it may share some chemical properties with its parent compound, but the addition of the diethoxy groups could significantly alter its interactions with biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4-diethoxybut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIBFPHUMLIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC#C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyne, 4,4-diethoxy- | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
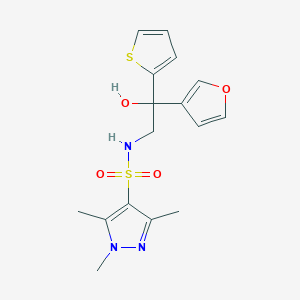

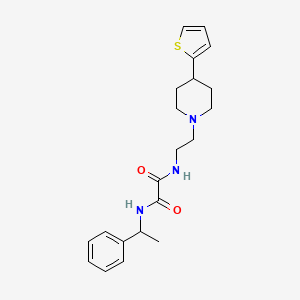
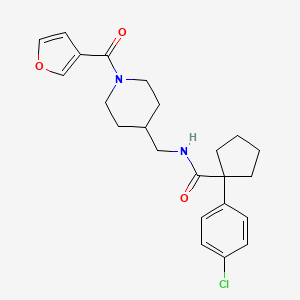
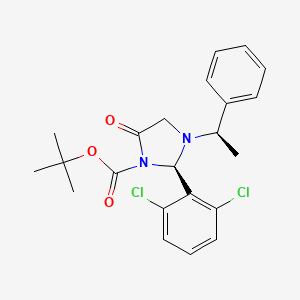
![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)
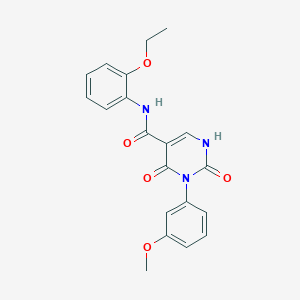
![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)
